

# 4-Methylmorpholine-2-carboxylic acid synthesis mechanism

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## Compound of Interest

Compound Name: 4-Methylmorpholine-2-carboxylic acid

Cat. No.: B1322872

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An In-depth Technical Guide to the Synthesis of **4-Methylmorpholine-2-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic route to **4-methylmorpholine-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the construction of the morpholine-2-carboxylic acid core followed by N-methylation. The methodologies and data presented are based on established procedures for structurally related compounds.

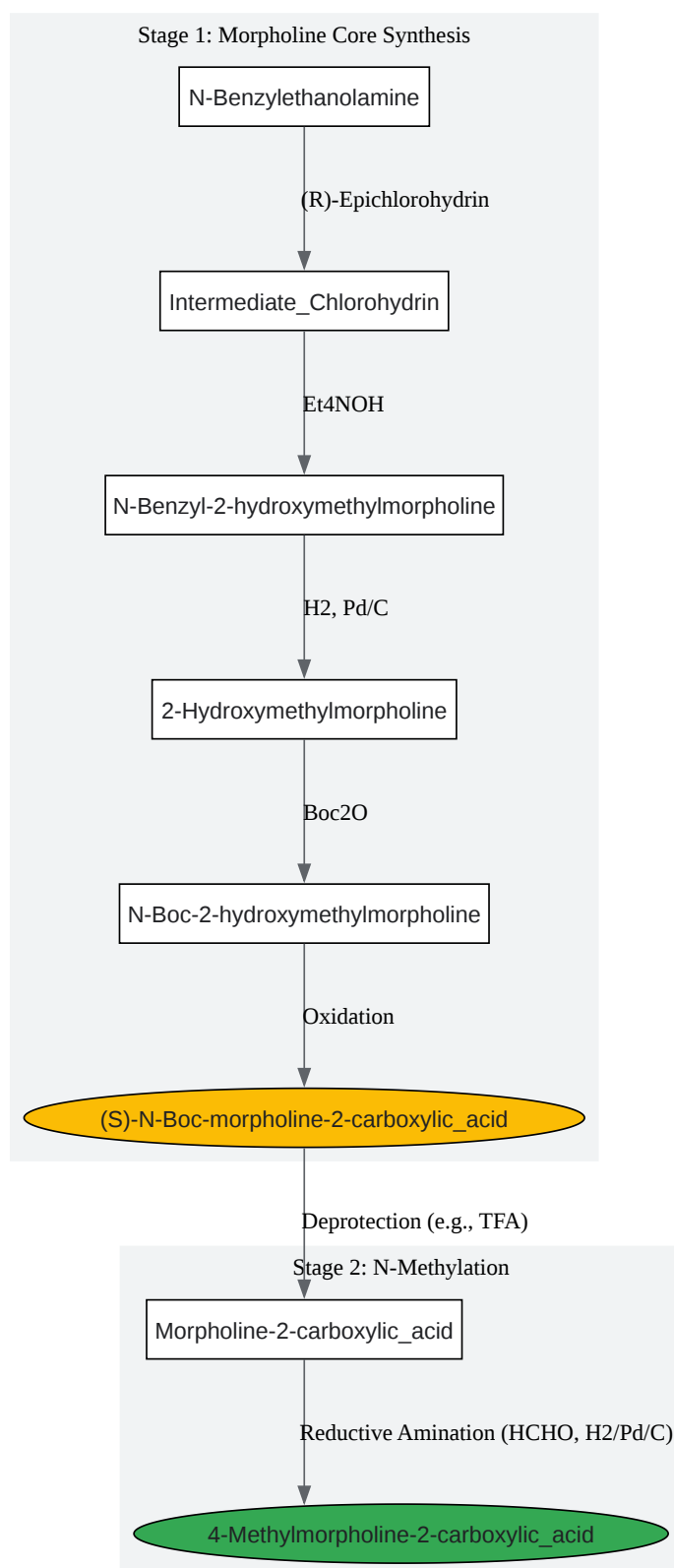
## Synthetic Strategy Overview

The synthesis of **4-methylmorpholine-2-carboxylic acid** can be logically approached in a two-stage process. The initial stage focuses on the stereoselective construction of the morpholine-2-carboxylic acid scaffold. This is followed by the introduction of the N-methyl group. A common and effective strategy is outlined below:

- **Synthesis of a Protected Morpholine-2-carboxylic Acid Precursor:** This often involves the cyclization of a chiral amino alcohol with a suitable C2-synthon, followed by functional group manipulations to install the carboxylic acid. A widely used precursor is (S)-N-Boc-morpholine-2-carboxylic acid.

- Deprotection and N-methylation: The protecting group on the nitrogen is removed, and the resulting secondary amine is methylated to yield the final product.

The overall synthetic pathway can be visualized as follows:



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Figure 1: Proposed overall synthetic workflow for **4-methylmorpholine-2-carboxylic acid**.

## Stage 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic Acid

This stage focuses on the construction of the chiral morpholine ring system with a carboxylic acid at the 2-position, protected with a tert-butyloxycarbonyl (Boc) group. The following experimental protocol is adapted from a reported synthesis of (S)-N-Boc-morpholine-2-carboxylic acid<sup>[1][2]</sup>.

### Experimental Protocol

#### Step 2.1: Synthesis of (S)-N-Benzyl-2-hydroxymethylmorpholine

- To a jacketed 2 L reactor, charge N-benzylethanolamine (151.2 g, 1.0 mol), water (100 mL), and 2-propanol (100 mL).
- Maintain the reactor at 20 °C using a circulating jacket.
- Add (R)-epichlorohydrin (97.15 g, 1.05 mol) to the solution and stir overnight.
- Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (Et<sub>4</sub>NOH) (495 mL, 1.3 mol) over less than 5 minutes. An exotherm to approximately 29 °C may be observed.
- After 4 hours, quench the reaction by adding 1 M HCl until the final pH is 9 (approximately 150 mL).
- Add water (350 mL) and extract the mixture with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (3 x 500 mL).

#### Step 2.2: Hydrogenolysis and Boc Protection to yield (S)-N-Boc-2-hydroxymethylmorpholine

- The combined organic extracts from the previous step are subjected to hydrogenation over palladium on carbon (10% Pd/C, 50% water wet) at 50 psi in methanol.
- After catalyst filtration, the methanol solution (total volume of 750 mL) is stirred at room temperature.
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (96 g, 0.44 mol) in 100 mL of methanol is added in portions over 90 minutes.

- The solution is stirred for an additional 30 minutes after the addition is complete.
- To ensure complete reaction, an additional 5 g of Boc<sub>2</sub>O in 10 mL of methanol is added, and the solution is stirred for another 30 minutes.
- N,N-Dimethylethylenediamine (7.2 mL, 66 mmol) is added to quench any remaining Boc<sub>2</sub>O, and the mixture is stirred for 30 minutes.
- The solution is concentrated on a rotary evaporator to yield an oil.

#### Step 2.3: Oxidation to (S)-N-Boc-morpholine-2-carboxylic Acid

- Dissolve the oily product from the previous step in dichloromethane (67 mL).
- Add water (33 mL), tetrabutylammonium bromide (Bu<sub>4</sub>NBr) (0.93 g, 2.9 mmol), and 4-acetamido-TEMPO (0.06 g, 0.28 mmol).
- Cool the two-phase mixture to 0 °C with stirring.
- A solution of 12.5% sodium hypochlorite (NaOCl) (70 mL), sodium bicarbonate (NaHCO<sub>3</sub>) (0.3 g), and water (20 mL) is added over 1 hour.
- Quench the excess NaOCl with sodium sulfite.
- Adjust the pH to >12 with 50% sodium hydroxide (NaOH).

## Stage 2: Synthesis of 4-Methylmorpholine-2-carboxylic Acid

This stage involves the removal of the Boc protecting group and the subsequent methylation of the nitrogen atom. The following protocol is a general procedure based on standard organic transformations.

## Experimental Protocol

#### Step 3.1: Deprotection of (S)-N-Boc-morpholine-2-carboxylic Acid

- Dissolve (S)-N-Boc-morpholine-2-carboxylic acid in a suitable solvent such as dichloromethane or dioxane.
- Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
- Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
- Remove the solvent and excess acid under reduced pressure to yield the crude morpholine-2-carboxylic acid salt.

### Step 3.2: N-Methylation via Reductive Amination

This procedure is adapted from the synthesis of 4-methylmorpholine-3-carboxylic acid[3].

- Dissolve the crude morpholine-2-carboxylic acid from the previous step in a suitable solvent (e.g., methanol or water).
- Add an aqueous solution of formaldehyde (37%, 1.2 equivalents).
- Add a catalytic amount of 10% palladium on carbon (50% water wet, approximately 10 mol%).
- Stir the solution under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.
- Upon completion of the reaction, filter off the catalyst.
- Concentrate the filtrate under vacuum to yield **4-methylmorpholine-2-carboxylic acid**.

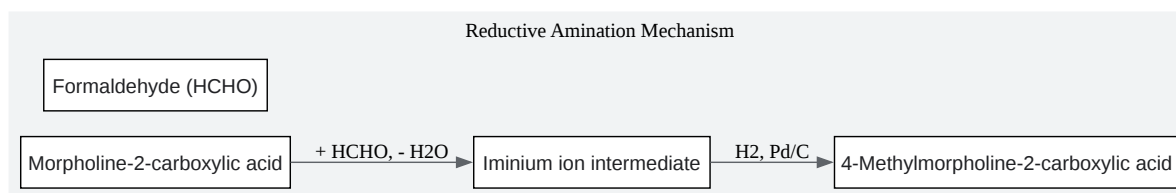
## Quantitative Data

The following table summarizes typical yields for analogous reactions found in the literature. Note that the yield for the final N-methylation step is an estimate based on similar reductive amination procedures.

Reaction Stage	Starting Material	Product	Typical Yield (%)	Reference
Stage 1	N-Benzylethanolamine	(S)-N-Boc-morpholine-2-carboxylic acid	High throughput, no chromatography required	[1]
Stage 2	Morpholine-3-carboxylic acid	4-Methylmorpholine-3-carboxylic acid	High (crude product used directly)	[3]

## Reaction Mechanisms

The key transformations in this synthesis involve cyclization, Boc protection, oxidation, deprotection, and reductive amination. The mechanism for the final N-methylation step is illustrated below.



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Figure 2: Mechanism of N-methylation via reductive amination.

This guide provides a comprehensive, albeit predictive, pathway for the synthesis of **4-methylmorpholine-2-carboxylic acid**. Researchers should optimize the reaction conditions for each step to achieve the desired purity and yield. Standard analytical techniques such as NMR, MS, and HPLC should be employed to characterize the intermediates and the final product.

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## References

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